The Definitive Guide to the Solubility of (4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride in DMSO: Predictive Modeling and Empirical Protocols
The Definitive Guide to the Solubility of (4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride in DMSO: Predictive Modeling and Empirical Protocols
Target Audience: Researchers, Medicinal Chemists, and DMPK Scientists Topic: Physicochemical profiling and DMSO solubility determination for CAS 1844884-59-8
Executive Summary
In early-stage drug discovery, the preparation of highly concentrated, stable stock solutions is a fundamental prerequisite for high-throughput screening (HTS) and in vitro ADME profiling[1][2]. (4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride (CAS: 1844884-59-8) is a highly polar, low-molecular-weight building block frequently utilized in the synthesis of complex pharmaceutical intermediates[3][4].
Because poor solubility in dimethyl sulfoxide (DMSO) can lead to false negatives in biological assays or erratic structural modifications during library synthesis[1][5], understanding the solvation dynamics of this specific hydrochloride salt is critical. This whitepaper provides an in-depth analysis of the physicochemical interactions between this compound and DMSO, predictive solubility modeling, and a self-validating empirical protocol for thermodynamic solubility quantification[6][7].
Physicochemical Profiling & Solvation Dynamics
To predict and manipulate the solubility of (4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride, we must first deconstruct its molecular architecture and understand the causality of its interaction with DMSO.
Molecular Architecture
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Pyridine Core: Contains a nitrogen atom that acts as a weak hydrogen-bond acceptor.
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Hydroxymethyl Group (-CH₂OH): Acts as both a hydrogen-bond donor and acceptor.
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Aminomethyl Hydrochloride (-CH₂NH₃⁺ Cl⁻): A highly polar, ionizable functional group. The protonated amine is a strong hydrogen-bond donor, while the chloride acts as the counterion.
The Causality of DMSO Solvation
DMSO is the universal solvent of choice in pharmaceutical screening due to its unique polar aprotic nature[2][8]. For a hydrochloride salt like our target compound, the solvation mechanism is driven by two primary thermodynamic forces:
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Dielectric Separation: DMSO possesses a high dielectric constant ( ϵ≈46.7 ). When the solid salt is introduced to DMSO, this high permittivity drastically reduces the electrostatic attraction between the organic pyridinium/ammonium cation and the chloride anion, effectively overcoming the crystal lattice energy[8][9].
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Ion-Dipole and Hydrogen Bonding: The highly polarized sulfoxide (S=O) bond features an oxygen atom with significant partial negative charge. This oxygen acts as an aggressive hydrogen-bond acceptor, strongly solvating the -OH proton and the -NH₃⁺ protons[1]. The chloride anion, being a hard Lewis base, is only weakly solvated by the aprotic DMSO, but the massive enthalpic gain from the cation solvation drives the dissolution to completion.
Caption: Thermodynamic solvation pathway of the hydrochloride salt in DMSO.
Predictive Solubility Modeling
Based on extensive machine learning models trained on vast pharmaceutical libraries[2], compounds with low molecular weight, high polar surface area (PSA), and salt forms exhibit superior solubility in DMSO.
Table 1: Physicochemical Properties & Predicted Solubility
| Parameter | Value / Description | Impact on DMSO Solubility |
| CAS Number | 1844884-59-8[3] | N/A |
| Molecular Weight | 174.63 g/mol [3] | Highly Favorable (MW < 300 typically shows high solubility) |
| H-Bond Donors | 4 (3 from -NH₃⁺, 1 from -OH) | Favorable (Strong interaction with DMSO S=O) |
| H-Bond Acceptors | 2 (Pyridine N, Hydroxyl O) | Neutral/Favorable |
| Physical Form | Solid (Hydrochloride Salt)[4] | Favorable (Salts generally exhibit >100 mM solubility in DMSO) |
| Predicted DMSO Sol. | Tier 1 (≥ 200 mM / ~35 mg/mL) [5][7] | Ideal for 10 mM to 50 mM HTS stock preparation |
Empirical Determination Protocol: Thermodynamic Solubility
While predictive models are useful, regulatory and rigorous screening environments require empirical validation[6]. We employ the Thermodynamic Shake-Flask Method coupled with HPLC-UV to determine the absolute equilibrium solubility of the compound in DMSO[8][9].
Note: This differs from kinetic solubility, which measures the precipitation point of a DMSO stock diluted into an aqueous buffer[6][10].
Step-by-Step Methodology
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Solid Dispensing (Supersaturation): Accurately weigh an excess amount of (4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride (e.g., 50 mg) into a 1.5 mL amber glass HPLC vial. Causality: An excess ensures that the solid phase remains in equilibrium with the dissolved phase, fulfilling the thermodynamic definition of a saturated solution[6].
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Solvent Titration: Add 500 µL of anhydrous, HPLC-grade DMSO (≥99.9% purity, stored over molecular sieves to prevent hygroscopic water absorption).
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Isothermal Equilibration: Seal the vial and place it in a thermomixer. Incubate at 25.0 ± 0.5 °C with constant agitation (e.g., 800 rpm) for 24 to 48 hours. Causality: 24+ hours is required to overcome the activation energy of dissolution for high-lattice-energy salts and achieve true thermodynamic equilibrium[6].
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Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes at 25 °C to pellet the undissolved solid. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter (PTFE is chosen for its chemical compatibility with DMSO).
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Dilution and HPLC-UV Quantification: Dilute the filtered supernatant volumetrically (e.g., 1:100 or 1:1000) with the HPLC mobile phase to bring the concentration within the linear dynamic range of the UV detector. Quantify the concentration against a pre-established calibration curve of the compound[6][8].
Caption: Thermodynamic solubility determination workflow utilizing HPLC-UV quantification.
Data Interpretation & Best Practices
Once the HPLC data is acquired, the solubility is calculated in mg/mL and converted to molarity (mM). For (4-(Aminomethyl)pyridin-2-yl)methanol hydrochloride, you should expect to observe a thermodynamic solubility exceeding 200 mM [7].
Critical Handling Insights:
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Hygroscopicity: Because the compound is a hydrochloride salt and DMSO is highly hygroscopic, stock solutions left exposed to ambient air will rapidly absorb water. This can alter the solvation dynamics and degrade the compound over time. Always store DMSO stocks in tightly sealed, argon-purged aliquots at -20 °C[1].
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Freeze-Thaw Cycles: Limit freeze-thaw cycles. Upon thawing, vortex the solution vigorously and sonicate for 5 minutes at room temperature to ensure any transiently precipitated salt fully redissolves before use in downstream assays.
References
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Tetko, I. V., et al. "Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions." Journal of Chemical Information and Modeling, 2013. Available at:[Link]
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BioDuro-Sundia. "ADME Solubility Assay - Kinetic & Thermodynamic Solubility." BioDuro Global CRDMO. Available at:[Link]
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Hassan, A., et al. "Thermodynamic, Computational Solubility Parameters in Organic Solvents and In Silico GastroPlus Based Prediction of Ketoconazole." Molecules, 2021. Available at:[Link]
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Tetko, I. V., et al. "In Silico Approaches to Prediction of Aqueous and DMSO Solubility of Drug-Like Compounds: Trends, Problems and Solutions." Combinatorial Chemistry & High Throughput Screening, 2005. Available at:[Link]
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